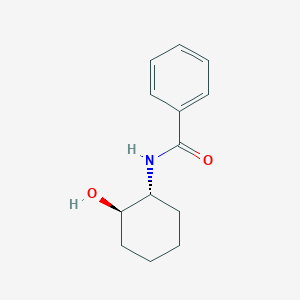![molecular formula C11H15NO3S B6638317 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid, also known as MTAPA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. MTAPA is a derivative of the amino acid valine, with a thiophene ring attached to its side chain.
作用機序
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid exerts its effects through the inhibition of ACAT. ACAT is an enzyme that catalyzes the esterification of cholesterol, which is necessary for the formation of lipoprotein particles. By inhibiting ACAT, 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid reduces the formation of lipoprotein particles, which leads to a decrease in cholesterol levels.
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid also induces apoptosis in cancer cells by activating the caspase cascade. This leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has been shown to reduce cholesterol levels in vitro and in vivo. It also reduces the formation of atherosclerotic plaques in animal models. In addition, 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments.
However, 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid also has some limitations for lab experiments. It is a relatively new compound, which means that its effects and mechanisms of action are not fully understood. In addition, it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for research on 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid. One potential direction is to further investigate its mechanism of action and its effects on cholesterol metabolism. This could lead to the development of new drugs for the treatment of hypercholesterolemia and atherosclerosis.
Another potential direction is to investigate the anticancer effects of 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid in more detail. This could lead to the development of new anticancer drugs that target the caspase cascade.
Overall, 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid is a promising compound that has potential applications in biochemical and physiological research. Further research is needed to fully understand its effects and mechanisms of action, but it has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophen-2-ylacetic acid with methylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with N-Boc-protected valine to form the intermediate compound, which is then deprotected to yield 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid. This synthesis method has been reported in the literature and has been successfully used to produce 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid in high yields.
科学的研究の応用
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has been shown to have potential applications in biochemical and physiological research. It has been reported to be a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the metabolism of cholesterol. This makes 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid a potential candidate for the treatment of hypercholesterolemia and atherosclerosis.
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has also been shown to have antitumor activity in vitro and in vivo. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This makes 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-[methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(9-4-3-7-16-9)11(15)12(2)6-5-10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUPCQRLYWVYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)

![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)